molecular formula C13H15ClO5 B14518773 Ethyl 5-chloro-2-{[(ethoxycarbonyl)oxy]methyl}benzoate CAS No. 62755-96-8

Ethyl 5-chloro-2-{[(ethoxycarbonyl)oxy]methyl}benzoate

Cat. No.: B14518773
CAS No.: 62755-96-8
M. Wt: 286.71 g/mol
InChI Key: WBSAJZIDHZYAQL-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-{[(ethoxycarbonyl)oxy]methyl}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a chloro substituent, and an ethoxycarbonyl group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-{[(ethoxycarbonyl)oxy]methyl}benzoate typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

5-chloro-2-hydroxybenzoic acid+ethyl chloroformateEthyl 5-chloro-2-[(ethoxycarbonyl)oxy]methylbenzoate\text{5-chloro-2-hydroxybenzoic acid} + \text{ethyl chloroformate} \rightarrow \text{this compound} 5-chloro-2-hydroxybenzoic acid+ethyl chloroformate→Ethyl 5-chloro-2-[(ethoxycarbonyl)oxy]methylbenzoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-{[(ethoxycarbonyl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The benzoate core can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Ester Hydrolysis: Formation of 5-chloro-2-hydroxybenzoic acid.

    Oxidation: Formation of quinones or other oxidized benzoate derivatives.

Scientific Research Applications

Ethyl 5-chloro-2-{[(ethoxycarbonyl)oxy]methyl}benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.

    Material Science: Utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-{[(ethoxycarbonyl)oxy]methyl}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and ester groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Ethyl 5-chloro-2-{[(ethoxycarbonyl)oxy]methyl}benzoate can be compared with other benzoate derivatives such as:

    Ethyl 2-chlorobenzoate: Lacks the ethoxycarbonyl group, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

    Ethyl 5-bromo-2-{[(ethoxycarbonyl)oxy]methyl}benzoate: Contains a bromo substituent instead of a chloro substituent, leading to different reactivity in substitution reactions.

Properties

CAS No.

62755-96-8

Molecular Formula

C13H15ClO5

Molecular Weight

286.71 g/mol

IUPAC Name

ethyl 5-chloro-2-(ethoxycarbonyloxymethyl)benzoate

InChI

InChI=1S/C13H15ClO5/c1-3-17-12(15)11-7-10(14)6-5-9(11)8-19-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

WBSAJZIDHZYAQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)COC(=O)OCC

Origin of Product

United States

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